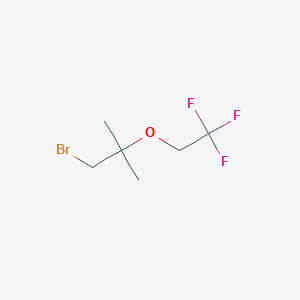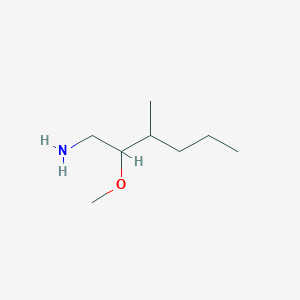
2-Methoxy-3-methylhexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methylhexan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound features a methoxy group (-OCH3) and a methyl group (-CH3) attached to a hexane chain with an amine functional group (-NH2).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Methoxy-3-methylhexan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, a halogenated precursor such as 2-methoxy-3-methylhexane can be reacted with ammonia in ethanol under sealed conditions to form the desired amine .
Industrial Production Methods
Industrial production of amines often involves the use of catalytic hydrogenation of nitriles or reductive amination of carbonyl compounds. These methods are scalable and can produce large quantities of the desired amine with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-methylhexan-1-amine can undergo various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides.
Reduction: Reduction of amines can lead to the formation of hydrocarbons.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine may yield nitroso compounds, while reduction could produce hydrocarbons .
Aplicaciones Científicas De Investigación
2-Methoxy-3-methylhexan-1-amine has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methylhexan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. The methoxy group can also influence its reactivity by donating electron density through resonance and inductive effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylhexan-2-amine: Similar in structure but lacks the methoxy group.
2-Methoxy-3-methylpentan-1-amine: Similar but with a shorter carbon chain.
2-Methoxy-3-methylhexan-2-amine: Similar but with the amine group on a different carbon.
Uniqueness
2-Methoxy-3-methylhexan-1-amine is unique due to the presence of both a methoxy group and a methyl group on the hexane chain, which can significantly influence its chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
2-methoxy-3-methylhexan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-4-5-7(2)8(6-9)10-3/h7-8H,4-6,9H2,1-3H3 |
Clave InChI |
GVJYQJLMGMZGTR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(CN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


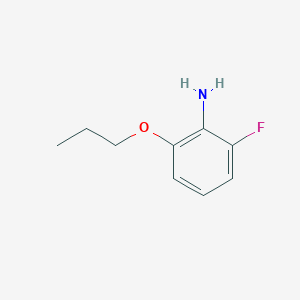
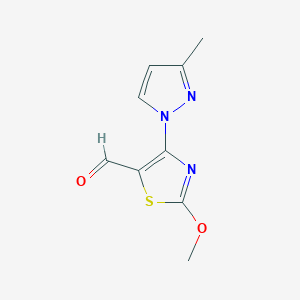
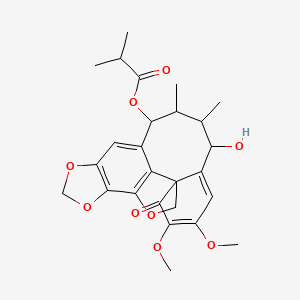
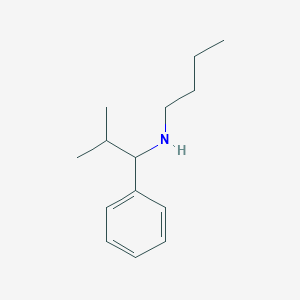
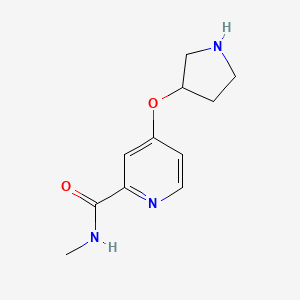
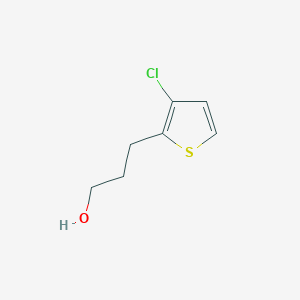
![Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate](/img/structure/B13306054.png)
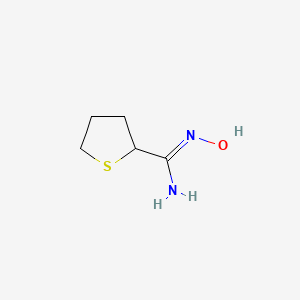
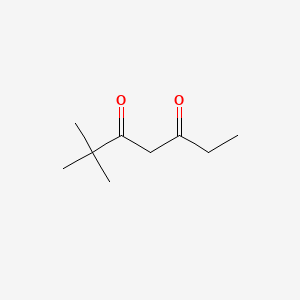
![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306067.png)
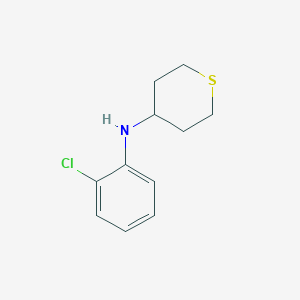
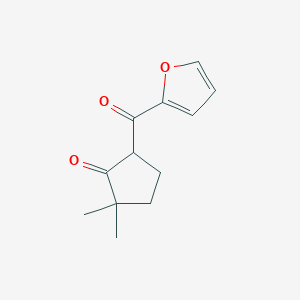
![4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306087.png)
